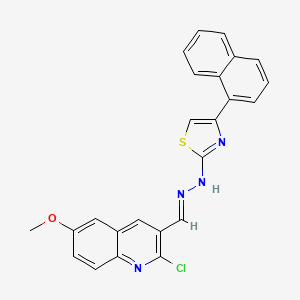
Antibacterial agent 131
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 131 is a quinoline derivative known for its potent antimicrobial properties. It has shown significant activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . This compound works by disrupting the integrity of fungal cells through the inhibition of ergosterol production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 131 typically involves the formation of a quinoline-thiazole derivativeThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Antibacterial agent 131 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, altering its antimicrobial properties.
Substitution: Substitution reactions, particularly on the thiazole ring, can enhance or diminish its activity against specific microbial strains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various quinoline-thiazole derivatives, each with distinct antimicrobial profiles .
科学研究应用
Antibacterial agent 131 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: The compound is employed in microbiological studies to investigate its effects on bacterial and fungal cell structures.
Medicine: this compound is explored for its potential use in developing new antimicrobial therapies, particularly against drug-resistant strains.
Industry: It is incorporated into coatings and materials to provide antimicrobial properties, enhancing the longevity and safety of products
作用机制
The primary mechanism by which antibacterial agent 131 exerts its effects is through the inhibition of ergosterol production in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and cell death. In bacterial cells, the compound targets DNA gyrase, an enzyme essential for DNA replication, thereby inhibiting bacterial growth and proliferation .
相似化合物的比较
Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity.
Gentamicin: An aminoglycoside antibiotic effective against Gram-negative bacteria.
Allicin: A sulfur-containing compound from garlic with antimicrobial properties .
Uniqueness: Antibacterial agent 131 stands out due to its dual action against both bacterial and fungal pathogens. Unlike ciprofloxacin and gentamicin, which primarily target bacteria, this compound also disrupts fungal cell membranes, making it a versatile antimicrobial agent. Additionally, its unique quinoline-thiazole structure provides a distinct mechanism of action compared to other antibiotics .
属性
分子式 |
C24H17ClN4OS |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
N-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C24H17ClN4OS/c1-30-18-9-10-21-16(12-18)11-17(23(25)27-21)13-26-29-24-28-22(14-31-24)20-8-4-6-15-5-2-3-7-19(15)20/h2-14H,1H3,(H,28,29)/b26-13+ |
InChI 键 |
IKGWZVPDDWNKMS-LGJNPRDNSA-N |
手性 SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
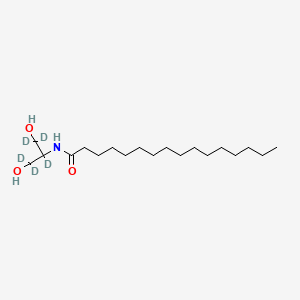
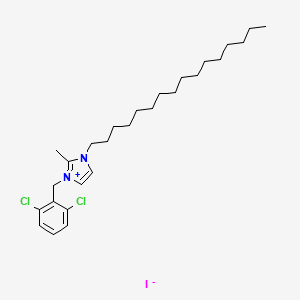

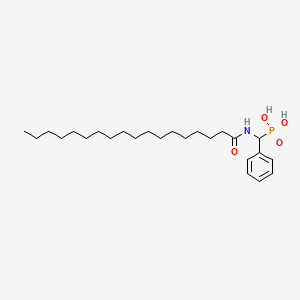


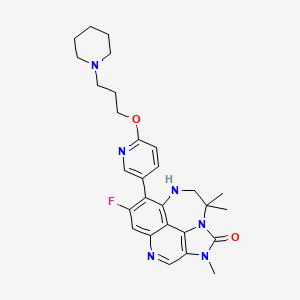


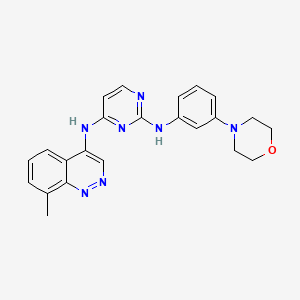
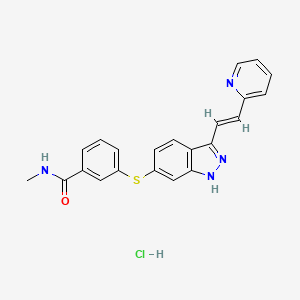
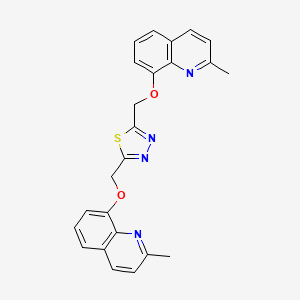
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
